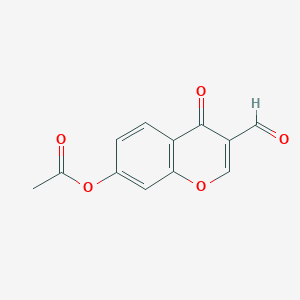

3-formyl-4-oxo-4H-chromen-7-yl acetate

Overview

Description

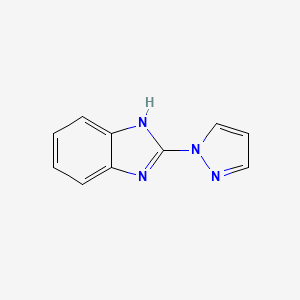

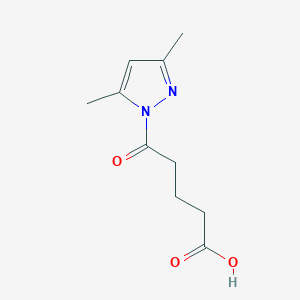

3-formyl-4-oxo-4H-chromen-7-yl acetate is a compound that belongs to the class of organic compounds known as coumarins. These are aromatic compounds containing a 1-benzopyran-2-one moiety. The compound is of interest due to its potential as a precursor in the synthesis of new coumarin derivatives with significant biological and pharmacological properties .

Synthesis Analysis

The synthesis of related coumarin derivatives has been explored in various studies. For instance, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, was established through a Vilsmeier reaction and oxidation by Jones reagent . Additionally, new derivatives of 3-(4-oxo-4H-chromen-3-yl) compounds were synthesized via a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of reactions involving the chromen-4-one core .

Molecular Structure Analysis

The molecular structure of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, a compound similar to this compound, was determined using experimental and theoretical methods. The structural parameters, including bond lengths and angles, were calculated and compared with the experimentally determined crystal structure. The study utilized Hirshfeld surfaces and fingerprint plots analysis to analyze intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The reactivity of the chromen-4-one core allows for the synthesis of various derivatives through different chemical reactions. For example, the synthesis of novel furo[3,2-c]chromen-4-ones was achieved via a four-component reaction involving Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction . This demonstrates the chromen-4-one core's ability to undergo complex reactions to form biologically relevant structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are closely related to their molecular structure. The spectroscopic properties such as FT-IR, NMR, and UV-Vis of 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate were analyzed both experimentally and theoretically. The study provided insights into the electronic structure of the molecule through Natural Bond Orbitals (NBOs), Quantum Theory of Atoms in Molecules (QTAIM), Non-linear Optical parameter (NLO), and Mapped Molecular Electrostatic Potential (MEP) surface analyses . These analyses are crucial for understanding the interaction of the compound with biological targets, as indicated by molecular docking calculations with Tyrosyl DNA-Phosphodiesterase 1 (TDP1) .

Scientific Research Applications

Antimicrobial Activity

3-Formyl-4-oxo-4H-chromen-7-yl acetate and its derivatives show potential in antimicrobial applications. A study by Čačić et al. (2006) outlines the synthesis of several new compounds derived from this compound, with a focus on their antimicrobial properties. This suggests its effectiveness against various microorganisms (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of complex molecules. Demir et al. (2003) demonstrated the use of 4-oxo-3,4-dihydro-2-chromen-3-yl acetate in the chemoenzymatic synthesis of enantiomers, highlighting its utility in producing compounds with high enantiomeric excess (Demir, Aybey, Seşenoğlu, & Polat, 2003).

Antineoplastic Activity

There's significant interest in exploring the antineoplastic (anti-cancer) activity of this compound derivatives. For example, Gašparová et al. (2013) synthesized derivatives and evaluated their antineoplastic activities, discovering new promising structures for cancer treatment (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).

Biological Activity

The synthesis and biological activities of various derivatives of this compound have been widely studied. Hatzade et al. (2008) synthesized new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides, exploring their antimicrobial and antioxidant activities (Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008).

Ionochromic Properties

Nikolaeva et al. (2020) studied the luminescence and ionochromic properties of derivatives of this compound. Their research indicated the potential of these compounds in sensing applications, especially in detecting metal cations and various anions (Nikolaeva, Karlutova, Dubonosov, Bren, & Minkin, 2020).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound undergoes fragmentation to yield a ketene cation, which on reaction with water forms a protonated carboxylic acid . This suggests that the compound may interact with its targets through a mechanism involving the formation of reactive intermediates.

Biochemical Pathways

The compound’s fragmentation and subsequent reactions suggest that it may be involved in pathways related to ketene and carboxylic acid metabolism .

Action Environment

The action, efficacy, and stability of 3-formyl-4-oxo-4H-chromen-7-yl acetate can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific conditions under which the compound is stored and used.

properties

IUPAC Name |

(3-formyl-4-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREHGEVVMNNOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356065 | |

| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42059-49-4 | |

| Record name | 3-formyl-4-oxo-4H-chromen-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

![6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1298854.png)